Product packaging for Leptazoline B(Cat. No.:)

Leptazoline B

Cat. No.: B10817668
M. Wt: 388.8 g/mol
InChI Key: DQWZJXAZNNVHLN-DUDQEUOJSA-N
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Description

Leptazoline B is a polar oxazoline secondary metabolite sourced from the cyanobacterium Leptolyngbya sp. . This small molecule has the chemical formula C16H21ClN2O7 and an average molecular weight of 388.8 g/mol . Its structure features a 5-chloro-2-hydroxyphenyl group attached to a methyl-oxazoline ring, which is linked to a propanamide chain with multiple hydroxyl groups . The compound was first isolated through bioactivity-guided fractionation from the culture media of its producing cyanobacterium, highlighting its polar nature . The full IUPAC name is (2S,3S)-3-[(4S,5S)-2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-N-(1,3-dihydroxypropan-2-yl)-2,3-dihydroxypropanamide . This compound is part of a family of related compounds that includes Leptazolines A, C, and D . Cyanobacteria from the genus Leptolyngbya are known to be a rich source of diverse and biologically active secondary metabolites . As an experimental research compound, its specific mechanism of action, pharmacodynamics, and comprehensive biological activity profile are subjects of ongoing investigation . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21ClN2O7 B10817668 Leptazoline B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H21ClN2O7

Molecular Weight

388.8 g/mol

IUPAC Name

(2R,3R)-3-[(4R,5R)-2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-N-(1,3-dihydroxypropan-2-yl)-2,3-dihydroxypropanamide

InChI

InChI=1S/C16H21ClN2O7/c1-7-12(13(23)14(24)15(25)18-9(5-20)6-21)19-16(26-7)10-4-8(17)2-3-11(10)22/h2-4,7,9,12-14,20-24H,5-6H2,1H3,(H,18,25)/t7-,12+,13-,14-/m1/s1

InChI Key

DQWZJXAZNNVHLN-DUDQEUOJSA-N

Isomeric SMILES

C[C@@H]1[C@H](N=C(O1)C2=C(C=CC(=C2)Cl)O)[C@H]([C@H](C(=O)NC(CO)CO)O)O

Canonical SMILES

CC1C(N=C(O1)C2=C(C=CC(=C2)Cl)O)C(C(C(=O)NC(CO)CO)O)O

Origin of Product

United States

Isolation and Purification Methodologies for Leptazoline B

Bioactivity-Guided Fractionation and Isolation Strategies from Cyanobacterial Cultures

The discovery and isolation of Leptazoline B were facilitated by a bioactivity-guided fractionation approach applied to extracts from a Leptolyngbya sp. strain hawaii.edunih.gov. This strategy is a cornerstone in natural product discovery, where crude extracts or fractions are screened for specific biological activities. In this instance, the research focused on screening against pancreatic adenocarcinoma (PANCA) cells, which led to the identification of promising extracts hawaii.edunih.govnih.govresearchgate.net.

Following the initial bioactivity screening, the process involved a series of fractionation steps to separate the complex mixture of metabolites. These fractions were then re-assayed to identify those retaining the desired biological activity. This iterative process allows researchers to progressively enrich the target compound, eventually leading to its isolation. Notably, the investigation specifically targeted metabolites that were excreted by the cyanobacteria into the surrounding culture media, rather than those retained within the cell biomass hawaii.edunih.gov. This focus is significant because excreted metabolites can represent a distinct chemical profile compared to intracellular compounds. The successful application of this strategy led to the isolation of this compound, along with related compounds such as Leptazolines A, C, and D, from the culture broth hawaii.edunih.gov.

Application of Chromatographic Techniques for Separation and Purification

Chromatographic techniques are indispensable for the separation and purification of individual compounds from complex biological extracts. For this compound, High-Performance Liquid Chromatography (HPLC) played a crucial role in its isolation and purification hawaii.edunih.gov. Following the bioactivity-guided fractionation, HPLC was employed to resolve the mixture into its constituent components, enabling the characterization of this compound.

HPLC, particularly preparative and semi-preparative modes, allows for the separation of compounds based on their differential interactions with a stationary phase and a mobile phase. This technique is highly effective for purifying compounds that may be present in low concentrations or have similar physicochemical properties. In the context of this compound, HPLC was used to purify the target compounds from the enriched fractions obtained during the bioactivity-guided process hawaii.edunih.gov. Furthermore, HPLC was instrumental in purifying hydrolysis products identified in the study, confirming their structures through subsequent spectroscopic analyses hawaii.edunih.gov. The precise chromatographic conditions, such as the choice of stationary phase, mobile phase composition, flow rate, and detection wavelength, are optimized to achieve efficient separation and high purity of the target analyte.

Considerations for Metabolite Excretion into Culture Media

A key aspect of the isolation of this compound is its presence and isolation from the culture media of the Leptolyngbya sp. hawaii.edunih.gov. While many studies focus on extracting secondary metabolites directly from the biomass of microorganisms, it is recognized that some organisms actively excrete a significant portion of their metabolites into the extracellular environment. This phenomenon is particularly relevant in the study of cyanobacteria, where excreted compounds can play roles in ecological interactions, such as competition or defense hawaii.edunih.gov.

The research highlights that compared to metabolites isolated from the cell mass, cyanobacterial secondary metabolites excreted into the culture medium are often more polar and may possess distinct structural features hawaii.edunih.gov. This characteristic influences the choice of extraction and purification methods, often favoring techniques suitable for polar compounds. The successful isolation of this compound from the culture medium underscores the importance of considering extracellular metabolites as a valuable source of novel chemical entities. Understanding the extent and nature of metabolite excretion is crucial for optimizing the yield and efficiency of natural product isolation from microbial cultures.

Compound List

Compound NameDescription/Relation
This compoundThe primary subject of this article; a polar oxazoline (B21484) isolated from Leptolyngbya sp.
Leptazoline AA co-isolated analog from the same Leptolyngbya sp.
Leptazoline CA co-isolated analog from the same Leptolyngbya sp.
Leptazoline DA co-isolated analog from the same Leptolyngbya sp.
Leptolyngbya sp.The cyanobacterial genus identified as the source of this compound.

Key Data for this compound

FeatureDetailSource OrganismMolecular FormulaBiological Activity (PANC-1)
This compoundPolar oxazolineLeptolyngbya sp.C16H21ClN2O7GI50 = 10 µM

Structural Elucidation and Stereochemical Assignment of Leptazoline B

Spectroscopic Analysis for Planar Structure Determination

The initial step in characterizing Leptazoline B involved establishing its planar structure, which outlines the connectivity of atoms and the presence of functional groups. This was primarily achieved through a suite of spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass spectrometry, particularly high-resolution electrospray ionization mass spectrometry (HRESIMS), was crucial for determining the molecular formula of this compound. For instance, Leptazoline A was determined to have the molecular formula C₁₃H₁₄ClNO₅, with its HRESIMS signal at m/z 300.0637 [M + H]⁺, exhibiting isotopic patterns characteristic of a chlorine atom hawaii.edu. This compound (referred to as compound 2 in some studies) was found to have a molecular formula of C₁₆H₂₁ClN₂O₇ hawaii.edunih.gov. The mass spectra provided essential information about the molecular weight and the presence of specific elements, such as chlorine egyankosh.ac.inmdpi.com.

Advanced Methodologies for Stereochemical Elucidation

Following the determination of the planar structure, the next critical phase was to establish the molecule's stereochemistry – the three-dimensional arrangement of atoms, particularly chiral centers.

Density Functional Theory (DFT) calculations have become indispensable tools for determining the relative configurations of natural products, especially when experimental methods like X-ray crystallography are not feasible due to insufficient sample quantities or crystalline properties hawaii.edunih.govresearchgate.netmdpi.comacs.org. For this compound, DFT calculations were employed to predict NMR chemical shifts for various possible stereoisomers hawaii.edunih.govacs.orgnih.govfigshare.comresearchgate.net.

The process typically involves:

Identifying the lowest energy conformers for each potential diastereomer using molecular modeling software (e.g., MacroModel) hawaii.edunih.gov.

Optimizing these conformers using DFT methods (e.g., in Gaussian 09) and calculating their zero-point energies hawaii.edunih.gov.

Computing the NMR shielding tensors for both ¹H and ¹³C nuclei for these optimized conformers hawaii.edunih.gov.

Calculating the chemical shift values for each diastereomer, often taking into account the Boltzmann distribution of conformers and using established calibration curves (intercepts and slopes) hawaii.edunih.gov.

The experimental NMR data is then compared to these calculated shifts. Statistical methods, such as DP4+ probabilities, are applied to quantify the agreement between experimental and calculated values, thereby assigning the most probable relative configuration hawaii.edunih.gov. For Leptazoline A, for example, the (3R,4S,5S*)-diastereomer was predicted with high confidence (96.7% probability) based on the least deviation from experimental ¹H and ¹³C NMR shifts hawaii.edunih.gov.

A significant methodological challenge was identified during the application of computational NMR chemical shift calculations, specifically when using the "Willoughby-Hoye" Python scripts, a widely adopted protocol for streamlining DFT output analysis hawaii.edunih.govacs.orgnih.govfigshare.comresearchgate.netchemistryviews.org. Researchers discovered that the calculated NMR shifts were dependent on the computer's operating system (e.g., Linux vs. Windows vs. macOS) hawaii.edunih.govchemistryviews.org.

This dependency arises because the scripts rely on the operating system's file sorting mechanisms to correctly pair different output files from DFT calculations. Variations in how different operating systems sort files can lead to incorrect pairings, resulting in erroneous NMR shift predictions and potentially leading to incorrect structural assignments hawaii.edunih.govchemistryviews.org. The researchers found that certain operating systems yielded incorrect results, highlighting a previously unrecognized flaw that could affect a substantial number of published studies where the operating system is seldom stated hawaii.edunih.govchemistryviews.org. To address this, the team amended the scripts to ensure correct file sorting and added alerts for potential issues, emphasizing the need for researchers to validate their computational results hawaii.edunih.govchemistryviews.org.

Structural Relationship and Comparative Analysis with Leptazoline A, Leptazoline C, and Leptazoline D

This compound was isolated as part of a series of four related oxazolines, designated Leptazolines A, B, C, and D hawaii.edunih.govmdpi.comacs.orgnih.govfigshare.comrsc.org. While Leptazoline A and B have been more extensively characterized in the literature, the isolation of the series implies structural similarities and variations. Comparative biological assays revealed differences in activity; for instance, this compound showed modest inhibition of PANC-1 cells (GI₅₀ of 10 µM), whereas Leptazoline A, possessing an aromatic chlorine atom, did not exhibit significant activity against the same cell line mdpi.com. This difference in biological activity suggests distinct structural features between Leptazoline A and B, likely related to the additional C₃H₇NO₂ moiety identified in this compound compared to Leptazoline A hawaii.edu. Specific structural details differentiating Leptazoline C and D from A and B are not provided in the reviewed literature, but their co-isolation indicates they are part of the same structural family.

Characterization of Related Degradation Products

During the isolation and purification process, two related degradation products, identified as products 5 and 6, were also characterized hawaii.edunih.govacs.orgnih.govfigshare.comresearchgate.net. These compounds were identified through characteristic mass shifts (an increase of 18 mass units) and detailed analysis of their 1D and 2D NMR data. It is hypothesized that these degradation products likely resulted from the inclusion of formic acid in the high-performance liquid chromatography (HPLC) mobile phase, leading to hydrolysis hawaii.edunih.gov. The precise structures of these degradation products were determined to understand potential decomposition pathways of the leptazoline compounds.

Biosynthetic Investigations of Leptazoline B

Comparative Biosynthesis with Other Leptolyngbya MetabolitesWhile Leptolyngbya species are known to produce a variety of secondary metabolites, including other oxazolines and halogenated compounds, direct comparative biosynthetic studies that include Leptazoline B have not been reported. Understanding the shared or distinct biosynthetic strategies employed for different metabolites within the genus could provide valuable insights into this compound's origins.

Compound List:

this compound

Synthetic Approaches to Leptazoline B and Its Analogues

Total Synthesis Strategies for Leptazoline B

Detailed total synthesis strategies specifically for this compound were not found in the searched literature. The complexity of natural products often necessitates multi-step synthetic routes, potentially involving the construction of chiral centers and the assembly of various functional groups. However, without published reports detailing such pathways for this compound, specific strategies cannot be elaborated upon.

Development of Synthetic Methodologies for Leptazoline Analogues and Derivatives

The searched literature did not yield specific reports on the development of synthetic methodologies tailored for Leptazoline analogues or derivatives. While the broader field of natural product synthesis frequently involves creating analogues to explore structure-activity relationships (SAR), specific methodologies for this compound's analogues were not identified.

Stereoselective and Stereocontrolled Synthesis

Information regarding the stereoselective or stereocontrolled synthesis of this compound or its related compounds was not found in the available search results. The establishment of correct stereochemistry is a critical aspect of synthesizing complex natural products, often requiring the use of chiral auxiliaries, asymmetric catalysis, or stereospecific reactions. However, specific approaches for this compound remain undocumented in the examined literature.

Fragment Synthesis and Assembly

Details concerning fragment synthesis and the subsequent assembly for the construction of this compound were not present in the searched literature. The synthesis of complex molecules often relies on the preparation of key molecular fragments, which are then strategically coupled. Specific information on such fragment-based approaches for this compound is not available.

Mentioned Compounds

Biological Activities and Mechanistic Studies in Vitro and Preclinical Cellular/molecular

Anti-proliferative/Cytostatic Activities in Cancer Cell Lines

Leptazoline B has demonstrated modest anti-proliferative activity against certain cancer cell lines in vitro. Specifically, biological assays indicated that this compound inhibited the growth of PANC-1 cells, a human pancreatic cancer cell line, with a GI50 value of 10 µM mdpi.com. Additionally, this compound has been described as exhibiting weak cytotoxicity against a human tumor cell line (HTCL) rsc.org.

Table 1: Anti-proliferative Activity of this compound on PANC-1 Cells

CompoundCell LineGI50 (µM)Reference
This compoundPANC-110 mdpi.com

Antibacterial Activities against Drug-Resistant Pathogens

The Leptolyngbya genus has been associated with antibacterial activity against drug-resistant bacterial pathogens researchgate.net. For instance, lipophilic fractions derived from Leptolyngbya sp. HNBGU-004 have shown significant inhibitory effects against vancomycin-resistant Staphylococcus aureus (VRSA), with a reported bactericidal concentration of 0.5 mg mL⁻¹ researchgate.netnih.gov. While these findings highlight the potential of Leptolyngbya extracts in combating drug-resistant bacteria, specific research detailing the direct antibacterial activity of this compound against drug-resistant pathogens was not found in the reviewed literature.

Other Documented Biological Activities at the Cellular Level

Specific documented biological activities for this compound at the cellular level, such as anti-inflammatory effects, were not detailed in the provided scientific literature. While other compounds isolated from Leptolyngbya species, like honaucin A, have been investigated for their anti-inflammatory properties through mechanisms involving the Nrf2-ARE pathway mdpi.com, direct evidence for such activities pertaining specifically to this compound was not identified.

Elucidation of Molecular and Cellular Mechanisms of Action

The detailed molecular and cellular mechanisms of action for this compound are not extensively described in the available literature.

Specific cellular targets for this compound have not been identified in the reviewed studies. Research on related compounds, such as honaucin A, has implicated targets like the Nrf2-ARE pathway and Keap1 cysteine residues mdpi.com, but these findings are not directly attributable to this compound.

Information regarding the modulation of intracellular signaling pathways by this compound is absent in the provided literature. Studies on other Leptolyngbya metabolites have explored pathways such as the Nrf2-ARE pathway mdpi.com, but these are not specific to this compound.

The provided literature discusses general principles of biomolecular interactions, including hydrophobic interactions, electrostatic forces, hydrogen bonding, and cation-pi interactions, which are fundamental to stabilizing biomolecular structures and mediating biological functions csirnotes.comlongdom.orgfrontiersin.org. Concepts related to protein-ligand interactions and the formation of protein coronas on nanoparticles are also described frontiersin.orgresearchgate.net. However, specific interactions of this compound with particular biomolecules were not detailed in the reviewed sources.

Structure Activity Relationship Sar Studies of Leptazoline B and Its Analogues

Correlation between Structural Features and Biological Activity (e.g., Influence of Aromatic Halogenation)

The biological evaluation of leptazolines has provided initial insights into the relationship between their structural features and activity. Specifically, Leptazoline B (53) demonstrated modest inhibitory activity against PANC-1 cells, with a reported GI50 value of 10 µM mdpi.comnih.gov. In contrast, Leptazoline A (52), which differs structurally by the presence of an aromatic chlorine atom, exhibited no significant activity against the same cell line mdpi.comnih.gov.

This direct comparison between Leptazoline A and B suggests that the presence of an aromatic halogen, such as chlorine in Leptazoline A, may negatively impact or abolish the observed biological activity. While the precise mechanism by which this structural difference affects activity is not detailed, it highlights the sensitivity of the molecule's biological function to specific substituent patterns, particularly on aromatic moieties. This observation aligns with general principles in medicinal chemistry where halogenation can significantly alter electronic distribution, lipophilicity, and binding interactions, thereby influencing pharmacological outcomes msu.edulibretexts.orgkhanacademy.orgmdpi.commasterorganicchemistry.com.

Table 1: Biological Activity of Leptazolines A and B

Compound NameStructure IdentifierKey Structural FeatureBiological Activity (vs. PANC-1 cells)GI50 Value
Leptazoline A52Aromatic chlorine atomNo significant activityNot specified
This compound53(No specific feature highlighted for activity)Modest inhibition10 µM

SAR Derived from Synthetically Modified Analogues

Direct studies detailing the SAR derived from synthetically modified this compound analogues are not extensively reported in the provided literature. While research has explored the synthesis of analogues for other marine natural products, such as coibamide A, to investigate their SAR mdpi.comnih.govresearchgate.net, specific synthetic modifications of this compound and their subsequent biological evaluation are not detailed. The primary SAR insight available for this compound stems from the comparative analysis of its naturally occurring counterpart, Leptazoline A, as discussed in the previous section. Further synthetic efforts would be required to systematically explore modifications of this compound's core structure to elucidate a more comprehensive SAR profile.

Computational Approaches to SAR Prediction and Optimization

Computational methods play a vital role in modern SAR studies, particularly in determining the precise three-dimensional structure of complex molecules, which is foundational for understanding their interactions with biological targets. Density Functional Theory (DFT) calculations, often in conjunction with Nuclear Magnetic Resonance (NMR) data, have been employed for the structural elucidation and determination of relative configurations of natural products mdpi.comnih.govresearchgate.net. For instance, comparing calculated carbon shifts with experimental NMR data derived from DFT was used to determine the relative configuration of compounds like coibamide A mdpi.com. These computational techniques are essential for accurately characterizing the molecular framework, a prerequisite for any SAR investigation, including prediction and optimization efforts.

While the literature highlights the application of computational chemistry for structural determination, direct evidence of its use for predicting or optimizing the SAR of this compound itself is not explicitly provided. However, the general utility of methods like DFT and DP4+ calculations in stereochemical assignment and conformational analysis researchgate.net indicates their potential applicability in future SAR studies of this compound and its derivatives. Such computational tools can aid in understanding how specific structural modifications might influence binding affinity and biological activity, thereby guiding the design of more potent and selective analogues.

Advanced Analytical and Computational Methodologies in Leptazoline B Research

High-Resolution Mass Spectrometry for Metabolite Profiling and Dereplication

High-resolution mass spectrometry (HRMS) is a cornerstone technique for identifying and characterizing natural products like Leptazoline B. It provides accurate mass measurements, enabling the determination of elemental composition and differentiation of isobaric compounds researchgate.net. In the context of metabolite profiling, HRMS can identify a broad spectrum of compounds within a biological extract, aiding in the discovery of novel metabolites and the assessment of the metabolic diversity of the producing organism, Leptolyngbya sp. researchgate.netmdpi.com.

For this compound, HRMS, often coupled with techniques like electrospray ionization (ESI) or time-of-flight (TOF) mass analyzers, has been instrumental in establishing its molecular formula. For instance, the molecular formula of Leptazoline A, a related compound, was determined as C13H14ClNO5 from its HRESIMS signal at m/z 300.0637 [M+H]+, with isotopic patterns indicative of a chlorine atom nih.gov. Similarly, for this compound, HRMS data would provide precise mass-to-charge ratios, facilitating the confirmation of its structure and purity. Gas chromatography-mass spectrometry (GC-MS) has also been employed to analyze lipophilic extracts from Leptolyngbya species, revealing major constituents such as diterpenes, alkanes, alkenes, and sterols, although this compound itself is described as polar researchgate.net.

Advanced Nuclear Magnetic Resonance Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed structure of complex molecules like this compound. A suite of 1D and 2D NMR experiments is typically employed to establish connectivity, stereochemistry, and functional group assignments.

1D NMR (1H and 13C NMR): These experiments provide fundamental information about the number and types of protons and carbons in the molecule, their chemical environments, and their interactions. For this compound, characteristic chemical shifts in the 1H and 13C NMR spectra would reveal the presence of specific functional groups and structural motifs.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to establish adjacent protons within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to carbons, aiding in assigning carbon signals to their attached protons.

1H−15N HMBC: Specifically used to establish correlations between protons and nitrogen atoms. In the study of this compound, a 1H−15N HMBC experiment revealed a correlation from a proton signal to a nitrogen atom at -170.4 ppm, which suggested the absence of an amide or amine functionality and indicated the nitrogen was attached to a carbon atom, possibly part of a carboxylic acid moiety nih.gov.

Computational Chemistry for Conformational Analysis, Molecular Docking, and Molecular Dynamics Simulations

Computational chemistry plays a pivotal role in predicting and understanding the behavior of molecules like this compound, especially when experimental data alone is insufficient.

Conformational Analysis: This involves determining the most stable three-dimensional arrangements (conformations) of a molecule. Techniques like molecular mechanics or quantum mechanics are used to explore the potential energy surface of the molecule. For this compound, understanding its conformational landscape is important for predicting its interactions with biological targets. DFT calculations have been used to predict NMR chemical shifts for conformational assignments mdpi.comhawaii.eduacs.org.

Molecular Docking: This computational technique predicts how a molecule (like this compound) might bind to a specific biological target, such as a protein or enzyme. It involves scoring potential binding poses based on various interaction energies. Docking studies can help hypothesize potential biological activities by identifying plausible binding modes and affinities.

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to model the dynamic behavior of molecules over time, capturing their flexibility, interactions with solvents, and conformational changes. These simulations can provide insights into how this compound might behave in a biological environment, such as its stability, diffusion, and interactions with other molecules. For instance, MD simulations have been used to understand how molecular interactions and aggregation affect fluorescence quenching in related chemical systems mdpi.com.

Chemoinformatics and Data Analysis for Compound Characterization and Biological Activity Prediction

Chemoinformatics leverages computational tools and databases to analyze chemical information, facilitating compound characterization and the prediction of biological activities.

Compound Characterization: Chemoinformatics databases and software are used to store, search, and analyze chemical structures, properties, and spectra. This aids in identifying known compounds (dereplication) and characterizing novel ones. Tools that process NMR data, such as Python scripts for streamlining NMR output, are examples of chemoinformatic applications in this field acs.orgmdpi.com.

Biological Activity Prediction: By analyzing the structural features of this compound and comparing them to databases of known bioactive compounds, chemoinformatic approaches can predict potential biological activities. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can correlate chemical structure with biological effect, helping to prioritize compounds for further experimental testing. For this compound, preliminary biological assays have indicated modest inhibition of PANC-1 cells with a GI50 of 10 µM mdpi.com.

The integration of these advanced analytical and computational methodologies is essential for the comprehensive understanding of this compound, from its molecular structure to its potential biological roles.

Future Research Directions and Academic Translational Potential

Investigation of Undiscovered Biosynthetic Enzymes and Genetic Determinants

A fundamental area of future research lies in elucidating the biosynthetic pathway of Leptazoline B. The identification of the enzymes and genes responsible for its production in Leptolyngbya sp. will not only provide insights into the natural synthesis of oxazoline-containing compounds but also open doors for bioengineering and synthetic biology approaches. nih.govnih.gov

The biosynthesis of oxazole (B20620) and oxazoline (B21484) rings in natural products typically involves the post-translational modification of peptide precursors. nih.govnih.gov Key enzymatic steps often include the cyclodehydration of serine or threonine residues to form an oxazoline ring, followed by an oxidation step to form an oxazole, a reaction catalyzed by flavin mononucleotide (FMN)-dependent dehydrogenases. nih.gov In the case of some non-ribosomal peptides, a nonribosomal peptide synthetase utilizes specific amino acid precursors, such as α-methylserine, to generate a 4-methyloxazoline moiety through heterocyclization. u-tokyo.ac.jp

Future research should focus on genome mining of the producing organism, Leptolyngbya sp., to identify the putative biosynthetic gene cluster (BGC) for this compound. floraandfona.org.innih.gov Bioinformatic tools such as antiSMASH and PRISM can be employed to analyze the genome and predict BGCs based on the presence of conserved biosynthetic enzyme domains. floraandfona.org.inmdpi.com A proposed workflow for this investigation is outlined in Table 1.

Table 1: Proposed Workflow for the Identification of the this compound Biosynthetic Gene Cluster

Step Description Rationale
1. Genome Sequencing Whole-genome sequencing of the Leptolyngbya sp. strain that produces this compound. To obtain the complete genetic blueprint necessary for identifying the biosynthetic gene cluster.
2. Bioinformatic Analysis Utilization of bioinformatics tools (e.g., antiSMASH, PRISM) to mine the genome for putative biosynthetic gene clusters (BGCs). To predict the location and composition of the gene cluster responsible for this compound synthesis based on the presence of key enzyme-encoding genes. floraandfona.org.inplos.org
3. Gene Knockout Studies Targeted inactivation of candidate genes within the predicted BGC. To functionally validate the role of specific genes in this compound biosynthesis by observing the loss of production.
4. Heterologous Expression Expression of the identified BGC in a well-characterized host organism (e.g., E. coli, Streptomyces). To confirm that the identified gene cluster is sufficient for the production of this compound and to enable engineered biosynthesis. nih.gov

| 5. Enzyme Characterization | In vitro biochemical assays of the individual enzymes encoded by the BGC. | To determine the specific function and mechanism of each enzyme in the biosynthetic pathway. |

Rational Design and Synthesis of Novel Bioactive Analogues for Research Purposes

The modest biological activity of this compound against pancreatic cancer cells (PANC-1) with a GI50 of 10 µM provides a foundation for the rational design and synthesis of novel, more potent analogues. nih.gov Natural products often serve as excellent scaffolds for the development of new therapeutic agents and research tools. nih.govrsc.orgresearchgate.net Structure-activity relationship (SAR) studies are crucial in this endeavor to understand how different parts of the molecule contribute to its biological activity. nih.govscience.govnih.gov

Future synthetic efforts should focus on systematically modifying the this compound core structure. Key areas for modification could include the substituents on the aromatic ring, the stereochemistry of the chiral centers, and the nature of the side chains. The goal of these modifications would be to enhance potency, selectivity, and other pharmacologically relevant properties. mdpi.comencyclopedia.pubsemanticscholar.org Table 2 outlines potential strategies for generating a library of this compound analogues.

Table 2: Strategies for the Rational Design and Synthesis of this compound Analogues

Strategy Description Expected Outcome
Modification of the Aromatic Ring Synthesis of analogues with different substituents (e.g., electron-donating or -withdrawing groups) on the phenyl ring. To investigate the influence of electronic and steric factors on biological activity and potentially improve target binding.
Stereochemical Variation Synthesis of diastereomers and enantiomers of this compound. To determine the optimal stereochemistry for biological activity and understand the three-dimensional requirements for target interaction.
Side-Chain Modification Alteration of the side chains attached to the oxazoline ring. To explore the impact of hydrophobicity, hydrophilicity, and steric bulk on cellular uptake and target engagement.
Scaffold Hopping Replacement of the oxazoline ring with other five-membered heterocycles (e.g., isoxazoline, thiazoline). To explore new chemical space and potentially discover novel mechanisms of action. mdpi.com

| Combinatorial Synthesis | High-throughput synthesis of a diverse library of this compound analogues. | To rapidly screen for compounds with improved activity and to build a comprehensive structure-activity relationship profile. |

Advanced Mechanistic Investigations at the Subcellular Level

Understanding the precise mechanism of action of this compound at the subcellular level is a critical next step in its development as a research tool or therapeutic lead. Its known activity against pancreatic cancer cells suggests that it may interfere with key cellular processes essential for cancer cell proliferation and survival. nih.gov

Future investigations should aim to identify the specific molecular target(s) of this compound. A variety of experimental approaches can be employed to achieve this, as detailed in Table 3. These studies could reveal novel therapeutic targets and pathways in pancreatic cancer and other diseases. Techniques for analyzing subcellular catabolism could also be adapted to trace the fate of this compound within the cell and identify its site of action. chemrxiv.org

Table 3: Approaches for Advanced Mechanistic Investigations of this compound

Approach Description Objective
Target Identification Use of affinity chromatography, pull-down assays, or photo-affinity labeling with a modified this compound probe. To isolate and identify the specific protein(s) or other macromolecules that this compound binds to within the cell.
Cellular Thermal Shift Assay (CETSA) Measurement of the thermal stability of proteins in the presence of this compound. To identify protein targets based on ligand-induced stabilization.
Transcriptomic and Proteomic Analysis Analysis of changes in gene and protein expression in cells treated with this compound. To identify cellular pathways and processes that are perturbed by the compound.
High-Content Imaging Automated microscopy to visualize the effects of this compound on various cellular parameters (e.g., cell cycle, apoptosis, cytoskeletal organization). To gain a comprehensive understanding of the phenotypic changes induced by this compound at the subcellular level.

| Subcellular Localization Studies | Use of fluorescently labeled this compound analogues to visualize its distribution within the cell. | To determine the specific organelles or compartments where this compound accumulates and exerts its effects. nih.gov |

Development of this compound as a Molecular Probe for Biological Pathway Studies

The unique chemical structure of this compound makes it an attractive candidate for development into a molecular probe. nih.govacs.org Molecular probes are small molecules used to study and manipulate biological processes in a controlled manner. nih.govnih.gov By attaching a reporter group, such as a fluorescent dye or an affinity tag, to the this compound scaffold, it can be used to visualize, isolate, and identify its molecular targets and to investigate their roles in cellular pathways. mdpi.com

The development of a this compound-based molecular probe would involve chemical synthesis to introduce a linker at a position on the molecule that does not interfere with its biological activity. This linker can then be used to attach the desired reporter group. Table 4 outlines a potential workflow for the development and application of a this compound molecular probe.

Table 4: Workflow for the Development and Application of a this compound Molecular Probe | Phase | Step | Description | |---|---|---| | 1. Design and Synthesis | SAR-Guided Design: Identify a non-essential position on the this compound molecule for linker attachment based on structure-activity relationship data. | Synthesis: Synthesize a derivative of this compound with a functional group (e.g., alkyne, azide) suitable for click chemistry. | | 2. Probe Conjugation | Reporter Attachment: Conjugate the functionalized this compound with a reporter molecule (e.g., biotin (B1667282) for affinity purification, a fluorophore for imaging). | | 3. Validation | Binding Assay: Confirm that the synthesized probe retains its binding affinity for its biological target. | Cellular Activity: Verify that the probe elicits the same biological response as the parent compound. | | 4. Application | Target Identification: Use the biotinylated probe in pull-down experiments followed by mass spectrometry to identify binding partners. | Cellular Imaging: Use the fluorescent probe to visualize the subcellular localization of the target in living cells. | | 5. Pathway Elucidation | Functional Studies: Use the probe to study the dynamics of the target and its role in specific biological pathways. |

Q & A

Q. How should researchers design initial experiments to synthesize and characterize Leptazoline B?

  • Methodological Answer : Begin with a literature review to identify existing synthetic pathways. Use retrosynthetic analysis to propose feasible routes, prioritizing steps with high yields and minimal byproducts. For characterization, employ NMR (¹H, ¹³C, 2D-COSY), HPLC (≥98% purity threshold), and mass spectrometry. Document all procedures in detail, including solvent systems, reaction times, and purification methods (e.g., column chromatography). Cross-reference spectral data with published benchmarks for known intermediates .

Q. What analytical techniques are critical for confirming the purity and structural identity of this compound?

  • Methodological Answer : Combine orthogonal methods:
  • HPLC-DAD : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to assess purity.
  • NMR Spectroscopy : Compare chemical shifts and coupling constants with literature data.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass (<5 ppm error).
    For novel derivatives, include elemental analysis (C, H, N within ±0.4% theoretical values) .

Q. How can researchers establish baseline bioactivity profiles for this compound?

  • Methodological Answer : Use standardized in vitro assays:
  • Enzyme inhibition : Dose-response curves (IC₅₀) against target enzymes (e.g., kinases, proteases).
  • Cell viability assays : MTT or resazurin-based tests in relevant cell lines.
    Include positive controls (e.g., staurosporine for apoptosis) and validate results across three biological replicates. Use statistical tools (e.g., GraphPad Prism) for nonlinear regression analysis .

Advanced Research Questions

Q. How should researchers address contradictory data regarding this compound’s efficacy across studies?

  • Methodological Answer : Conduct a systematic review following PRISMA guidelines :

Define inclusion/exclusion criteria (e.g., peer-reviewed studies with dose-dependent data).

Extract data into a standardized table comparing models, doses, endpoints, and statistical methods.

Perform meta-analysis (fixed/random effects models) to quantify heterogeneity (I² statistic).
Explore confounding variables (e.g., solvent effects, cell passage number) via subgroup analysis .

Q. What strategies optimize in vivo experimental design to evaluate this compound’s pharmacokinetics and toxicity?

  • Methodological Answer :
  • Dosing regimen : Use allometric scaling from in vitro IC₅₀ to calculate initial doses (mg/kg).
  • PK/PD modeling : Collect plasma/tissue samples at multiple timepoints for LC-MS/MS analysis.
  • Toxicology : Include histopathology (H&E staining) and serum biomarkers (ALT, creatinine).
    Adhere to ARRIVE guidelines for animal studies and justify sample sizes via power analysis .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

  • Methodological Answer :
  • Transcriptomics : RNA-seq with pathway enrichment (KEGG, GO) to identify dysregulated genes.
  • Proteomics : SILAC or TMT labeling for quantitative protein profiling.
  • Metabolomics : LC-HRMS with multivariate analysis (PCA, OPLS-DA).
    Use tools like STRING or Cytoscape for network integration and validate key targets via CRISPR knockouts .

Q. What computational approaches are effective for predicting this compound’s off-target interactions?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Glide to screen against structural databases (e.g., PDB, ChEMBL).
  • Machine learning : Train QSAR models with descriptors (e.g., Morgan fingerprints, logP).
    Validate predictions via SPR (surface plasmon resonance) for binding affinity (KD measurements) .

Methodological Frameworks

Q. How to formulate a FINER-compliant research question for studying this compound’s role in neurodegenerative diseases?

  • Example :
  • Feasible : Access to transgenic mouse models and LC-MS facilities.
  • Novel : Focus on tau phosphorylation pathways vs. amyloid-β-centric studies.
  • Ethical : IACUC-approved protocols for terminal endpoints.
  • Relevant : Align with NIH priorities for Alzheimer’s therapeutics.
    Use PECO framework: Population (APPswe mice), Exposure (10 mg/kg this compound), Comparator (vehicle), Outcome (reduced tau hyperphosphorylation via Western blot) .

Q. How to ensure reproducibility when scaling up this compound synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement in-line FTIR for real-time reaction monitoring.
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters (temperature, catalyst loading).
    Document critical quality attributes (CQAs) in a batch record and share raw data via repositories like Zenodo .

Data Reporting and Transparency

Q. What are best practices for reporting conflicting results in this compound studies?

  • Methodological Answer :
  • Transparency : Disclose all raw data (including outliers) in supplementary files.
  • Discussion : Contrast findings with prior work, hypothesize methodological discrepancies (e.g., assay sensitivity, compound stability).
  • FAIR Principles : Assign DOIs to datasets and use standardized metadata (MIAME for microarray data) .

Q. Tables for Reference

Analytical Technique Key Parameters Validation Criteria
HPLC-DADRetention time, peak area, % purity≥98% purity, USP tailing factor <2
HRMSExact mass (Da), isotopic distributionΔ <5 ppm vs. theoretical
SPRKD (nM), kon/koff ratesR² ≥0.95 for sensogram fits
Common Pitfalls in this compound Studies Solutions
Batch-to-batch variabilityImplement QC via LC-MS for each batch
Solvent interference in bioassaysUse DMSO ≤0.1% v/v; include controls
Overinterpretation of in vitro dataValidate in ≥2 in vivo models

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.